molecular formula C9H5Cl2NO B6255544 2-chloro-5-(4-chlorophenyl)-1,3-oxazole CAS No. 1240282-86-3

2-chloro-5-(4-chlorophenyl)-1,3-oxazole

Cat. No. B6255544
M. Wt: 214
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(4-chlorophenyl)-1,3-oxazole (2C5C1O) is a heterocyclic compound with a five-membered ring structure containing two chlorine atoms, one oxygen atom, and a phenyl group. 2C5C1O is a versatile compound with numerous applications in the fields of pharmaceuticals, agrochemicals, and materials science. It is also a useful building block for the synthesis of other compounds.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-chloro-5-(4-chlorophenyl)-1,3-oxazole involves the reaction of 4-chlorobenzoyl chloride with 2-amino-2-methyl-1-propanol to form 4-chlorophenyl-2-hydroxy-2-methyl-1-propanone. This intermediate is then reacted with ethyl oxalyl chloride to form ethyl 4-chlorophenyl-2-oxo-2-methyl-1,3-oxazolidine-5-carboxylate, which is then chlorinated with thionyl chloride to form 2-chloro-5-(4-chlorophenyl)-1,3-oxazole.

Starting Materials
4-chlorobenzoyl chloride, 2-amino-2-methyl-1-propanol, ethyl oxalyl chloride, thionyl chloride

Reaction
4-chlorobenzoyl chloride + 2-amino-2-methyl-1-propanol → 4-chlorophenyl-2-hydroxy-2-methyl-1-propanone, 4-chlorophenyl-2-hydroxy-2-methyl-1-propanone + ethyl oxalyl chloride → ethyl 4-chlorophenyl-2-oxo-2-methyl-1,3-oxazolidine-5-carboxylate, ethyl 4-chlorophenyl-2-oxo-2-methyl-1,3-oxazolidine-5-carboxylate + thionyl chloride → 2-chloro-5-(4-chlorophenyl)-1,3-oxazole

Scientific Research Applications

2-chloro-5-(4-chlorophenyl)-1,3-oxazole has numerous applications in scientific research. It is used as an intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and materials science. 2-chloro-5-(4-chlorophenyl)-1,3-oxazole is also used as a ligand in the synthesis of complexes and as a substrate in the synthesis of polymers. In addition, 2-chloro-5-(4-chlorophenyl)-1,3-oxazole is used in the synthesis of organometallic compounds, dyes, and catalysts.

Mechanism Of Action

The mechanism of action of 2-chloro-5-(4-chlorophenyl)-1,3-oxazole is complex. When 2-chloro-5-(4-chlorophenyl)-1,3-oxazole is exposed to a base, it undergoes a nucleophilic substitution reaction to form an acylium ion. This acylium ion then reacts with an amine to form an amide. The amide then undergoes a dehydration reaction to form an imine, which can then react with a nucleophile to form a new compound.

Biochemical And Physiological Effects

2-chloro-5-(4-chlorophenyl)-1,3-oxazole has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, fungi, and viruses. In addition, it has been found to have anti-inflammatory and anti-cancer properties. It has also been found to have antioxidant, anticonvulsant, and anti-diabetic properties.

Advantages And Limitations For Lab Experiments

2-chloro-5-(4-chlorophenyl)-1,3-oxazole has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of solvents. It is also non-toxic and non-carcinogenic, making it safe to use in lab experiments. However, 2-chloro-5-(4-chlorophenyl)-1,3-oxazole is not very soluble in water, and it is not very stable in acidic or basic solutions.

Future Directions

There are several potential future directions for research on 2-chloro-5-(4-chlorophenyl)-1,3-oxazole. One potential direction is to investigate its potential therapeutic applications, such as its ability to inhibit the growth of certain bacteria, fungi, and viruses. Another potential direction is to investigate its potential as a substrate for the synthesis of polymers and organometallic compounds. Additionally, research could be conducted to investigate the effects of 2-chloro-5-(4-chlorophenyl)-1,3-oxazole on other biochemical and physiological processes, such as its effects on inflammation and cancer. Finally, research could be conducted to investigate the potential uses of 2-chloro-5-(4-chlorophenyl)-1,3-oxazole in materials science and other industries.

properties

CAS RN

1240282-86-3

Product Name

2-chloro-5-(4-chlorophenyl)-1,3-oxazole

Molecular Formula

C9H5Cl2NO

Molecular Weight

214

Purity

95

Origin of Product

United States

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